

# HRMS mass spectrometry data for C<sub>8</sub>H<sub>10</sub>FN

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## Compound of Interest

Compound Name: 3-fluoro-N,5-dimethylaniline

Cat. No.: B13504207

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Technical Comparison: HRMS Profiling and Isomeric Differentiation of C<sub>8</sub>H<sub>10</sub>FN (Fluorinated Amines)

## Executive Summary

In drug discovery and forensic analysis, the chemical formula C<sub>8</sub>H<sub>10</sub>FN represents a critical structural intersection. It encompasses biologically active phenethylamines (e.g., 4-Fluorophenethylamine) and industrial aniline derivatives (e.g., N-Ethyl-4-fluoroaniline). While these isomers share an identical monoisotopic mass (139.0797 Da), their pharmacological profiles and metabolic pathways differ drastically.

This guide provides a rigorous technical comparison of High-Resolution Mass Spectrometry (HRMS) methodologies for differentiating these isomers. We evaluate the performance of Orbitrap versus Q-TOF platforms and provide a self-validating fragmentation protocol to ensure identification certainty.

## Instrument Performance Comparison: Orbitrap vs. Q-TOF

For small molecule analysis of C<sub>8</sub>H<sub>10</sub>FN, the choice of analyzer dictates the confidence level of the assignment.

## Comparative Metrics

Feature	Orbitrap (e.g., Exploris 480)	Q-TOF (e.g., Agilent 6546)	Impact on C8H10FN Analysis
Resolution (FWHM)	> 240,000 @ m/z 200	~ 40,000 - 60,000	Orbitrap resolves fine isotopic structure (A+1, A+2) essential for confirming the single Fluorine atom.
Mass Accuracy	< 1-2 ppm (Internal Cal)	< 2-5 ppm (External Cal)	Both are sufficient for formula confirmation, but Orbitrap provides higher confidence for de novo identification.
Scan Speed	40 Hz (at lower res)	> 50-100 Hz	Q-TOF is superior for UHPLC peaks < 2s width; Orbitrap requires resolution sacrifice for speed.
Dynamic Range	~ 4-5 orders	~ 5 orders	Comparable; Q-TOF often handles high-abundance background ions better in complex matrices.

Expert Insight: For isomeric differentiation of C8H10FN, Resolution is secondary to Fragmentation Control. While the Orbitrap offers superior mass accuracy, the Q-TOF's ability to maintain high transmission rates at specific collision energies can sometimes yield richer MS/MS spectra for labile amine fragments. However, the Orbitrap's HCD (Higher-energy Collisional Dissociation) cell often provides more informative low-mass fragments (e.g., fluorine-specific ions) compared to standard CID.

## Isomeric Differentiation: The Core Challenge

The two primary isomers of interest for C<sub>8</sub>H<sub>10</sub>FN are:

- Isomer A: 4-Fluorophenethylamine (Primary Amine)
  - Structure: Benzene ring with a fluoro group and an ethylamine side chain.[1]
  - Relevance: Monoamine oxidase substrate, pharmacophore in psychoactive substances.
- Isomer B: N-Ethyl-4-fluoroaniline (Secondary Amine)
  - Structure: Benzene ring with a fluoro group and an N-ethyl amino group attached directly to the ring.
  - Relevance: Industrial intermediate, potential toxicant.

## Experimental Data: HRMS Fragmentation Pathways

The following data represents consolidated ESI(+) MS/MS results.

Table 1: Precursor Ion Data

Parameter	Value	Note
Formula	<b>C<sub>8</sub>H<sub>10</sub>FN</b>	<b>Neutral</b>
[M+H] <sup>+</sup> Calc.	140.0870	Protonated species
[M+H] <sup>+</sup> Exp.	140.0868	Orbitrap (0.2 mDa error)

| RDB (Unsaturation) | 4.0 | Benzene ring (4) |

Table 2: Diagnostic Fragment Ions (MS/MS)

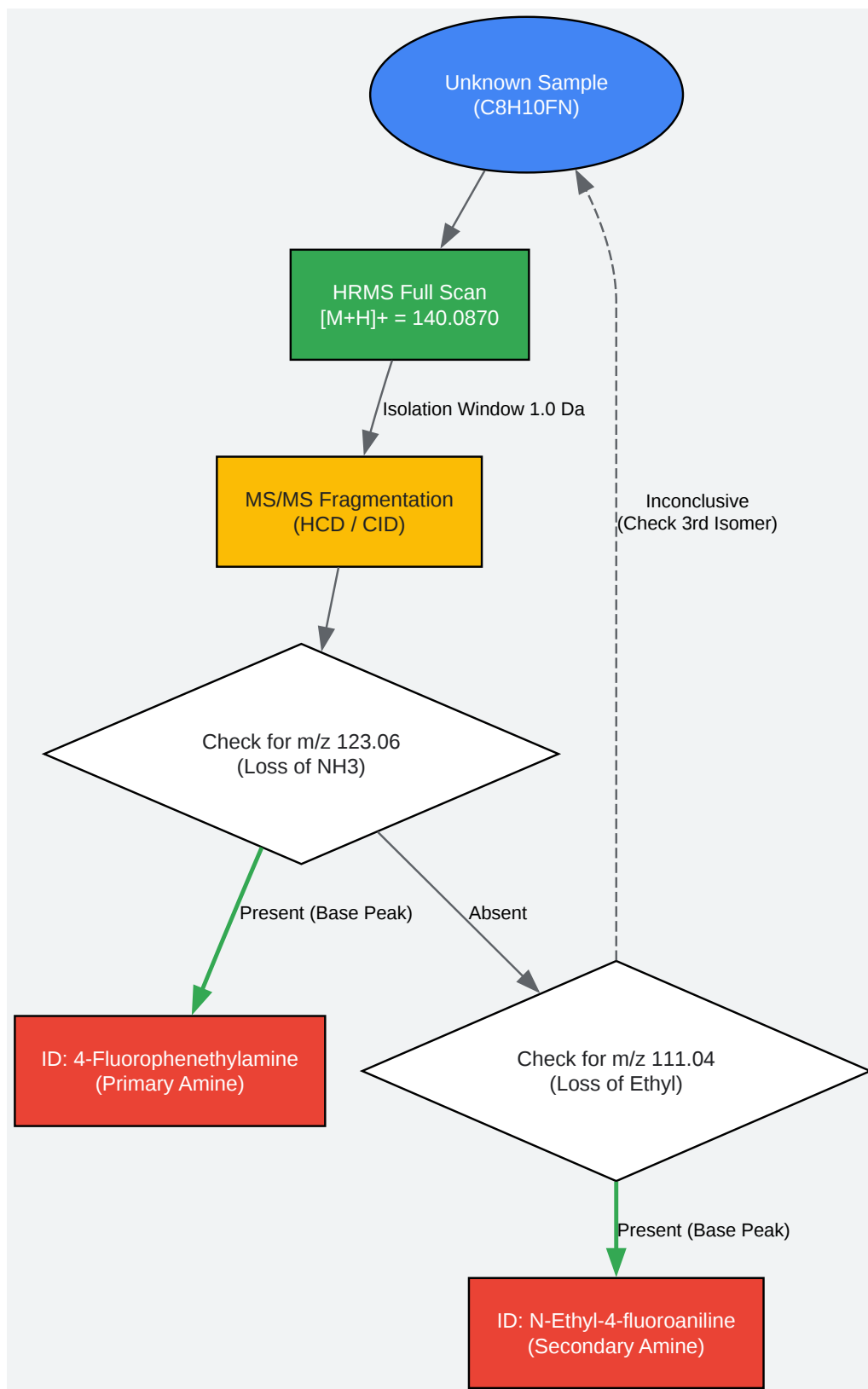
Fragment Ion (m/z)	Proposed Structure	Origin	Isomer A (Phenethylamine)	Isomer B (Aniline)
123.0605	[C8H8F] <sup>+</sup>	Loss of NH <sub>3</sub> (17 Da)	Dominant (100%)	Absent / Trace
111.0401	[C6H4FN] <sup>+</sup>	Loss of C <sub>2</sub> H <sub>5</sub> (29 Da)	Absent	Dominant (100%)
109.0448	[C7H6F] <sup>+</sup>	Tropylium ion (Loss of CH <sub>2</sub> NH <sub>2</sub> )	High Intensity	Absent
120.0608	[C8H7F] <sup>+•</sup>	Distonic Radical Cation	Low Intensity	Medium Intensity

#### Mechanistic Causality:

- Isomer A (Phenethylamine): The primary amine is on an alkyl chain. Under ESI conditions, the most favorable pathway is the loss of ammonia (NH<sub>3</sub>, -17 Da) via a 1,2-elimination or McLafferty-type rearrangement, yielding the styrene-like cation (m/z 123). Alpha-cleavage yields the fluorobenzyl cation (m/z 109).
- Isomer B (Aniline): The nitrogen is attached to the aromatic ring. The C-N bond is strengthened by resonance. Therefore, the molecule does not lose ammonia. Instead, it loses the alkyl substituent on the nitrogen (the ethyl group, -29 Da), yielding the stable fluoroaniline cation (m/z 111).

## Visualization: Isomer Identification Workflow

The following diagram illustrates the logical decision tree for distinguishing these isomers based on the data above.



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Figure 1: Decision tree for the differentiation of C<sub>8</sub>H<sub>10</sub>FN isomers using MS/MS fragmentation logic.

## Validated Experimental Protocol

To replicate these results, use the following self-validating protocol. This method minimizes in-source fragmentation while maximizing MS/MS efficiency.

### A. Sample Preparation

- Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).
- Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Methanol + 0.1% Formic Acid.
  - Why Formic Acid? Promotes protonation ([M+H]<sup>+</sup>) essential for ESI efficiency in positive mode.

### B. LC-MS Conditions (Generic)

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.

### C. Mass Spectrometry Parameters (Orbitrap Exploris)

- Source: H-ESI (Heated Electrospray Ionization).
- Polarity: Positive (+).[\[1\]](#)
- Spray Voltage: 3500 V.
- Sheath Gas: 35 arb units.

- Aux Gas: 10 arb units.
- Ion Transfer Tube Temp: 320°C.
- MS1 Resolution: 60,000.
- MS2 Acquisition: Data-Dependent Acquisition (ddMS2) or Targeted PRM.
- HCD Collision Energy: Stepped Normalized Collision Energy (NCE) 20, 35, 50%.
  - Causality: Stepped energy is critical. Low energy (20%) preserves the molecular ion; High energy (50%) forces the ring cleavage. Using a single energy often misses the diagnostic m/z 109 or 111 fragments.

## References

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## Sources

- [1. Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

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